MC-Gly-Gly-Phe-Gly

Overview

Description

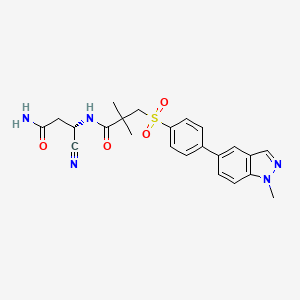

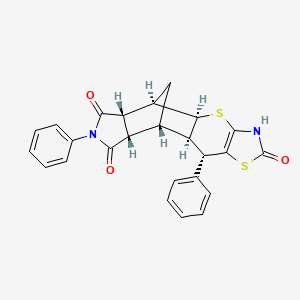

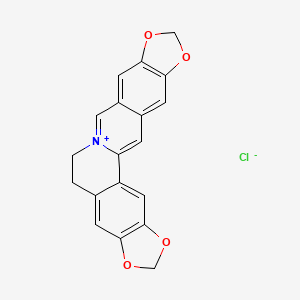

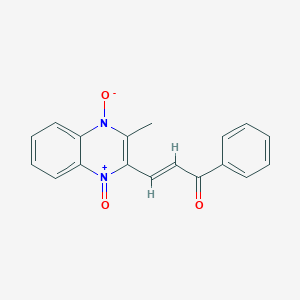

MC-Gly-Gly-Phe-Gly is a tetrapeptide compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by specific proteases, allowing for the targeted release of therapeutic agents at the site of action. The molecular formula of this compound is C25H31N5O8, and it has a molecular weight of 529.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly primarily undergoes cleavage reactions catalyzed by specific proteases. These reactions are essential for its function as a linker in ADCs. The compound can also participate in standard peptide reactions, such as amide bond formation and hydrolysis .

Common Reagents and Conditions

Protease Cleavage: Specific proteases such as cathepsin B are used to cleave the peptide bond in this compound under physiological conditions.

Amide Bond Formation: Coupling reagents like DCC and NHS are used in the presence of a base to form amide bonds during peptide synthesis.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds in this compound.

Major Products Formed

The primary product formed from the cleavage of this compound by proteases is the release of the therapeutic agent conjugated to the antibody. This release is crucial for the targeted delivery of the drug to the desired site of action .

Scientific Research Applications

MC-Gly-Gly-Phe-Gly is widely used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The cleavable nature of this compound allows for the controlled release of the drug in the presence of specific proteases, enhancing the efficacy and safety of the treatment .

In addition to its use in ADCs, this compound is also employed in various biochemical and pharmacological studies to investigate protease activity and peptide stability. Its ability to be cleaved by specific enzymes makes it a valuable tool for studying enzyme-substrate interactions and developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of MC-Gly-Gly-Phe-Gly involves its cleavage by specific proteases, leading to the release of the conjugated therapeutic agent. The peptide bond between the amino acids is hydrolyzed by the protease, resulting in the separation of the drug from the antibody. This targeted release allows for the selective delivery of the drug to the site of action, reducing off-target effects and improving therapeutic outcomes .

Comparison with Similar Compounds

MC-Gly-Gly-Phe-Gly is unique in its ability to be cleaved by specific proteases, making it an ideal linker for ADCs. Similar compounds include other cleavable linkers such as Val-Cit-PABC and Gly-Phe-Leu-Gly, which also rely on protease activity for drug release. this compound offers distinct advantages in terms of stability and specificity, making it a preferred choice for certain applications .

List of Similar Compounds

- Val-Cit-PABC

- Gly-Phe-Leu-Gly

- Phe-Lys

- Glu-Val-Cit

This compound stands out due to its unique combination of stability and protease specificity, making it a valuable tool in the development of targeted therapies.

Properties

IUPAC Name |

2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPLKZYCOGLRPC-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-1-carboxy-4,4-difluoro-3,3-dimethylbutyl]azanium;chloride](/img/structure/B8144808.png)

![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)